Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
Description
Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative characterized by a pyrimidine ring substituted with a 3-fluorophenyl group at position 2 and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors and other bioactive molecules . Its fluorine substituent enhances lipophilicity and metabolic stability, while the ester group provides a handle for further functionalization.
Properties
IUPAC Name |
methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-17-12(16)9-6-14-11(15-7-9)8-3-2-4-10(13)5-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWRWVBHWUPQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(3-Fluorophenyl)Pyrimidine-5-Carboxylate
A representative protocol involves:
-
Intermediate Preparation : Methyl pyrimidine-5-carboxylate is brominated at the C2 position using N-bromosuccinimide (NBS) in DMF.
-
Coupling Reaction : The brominated intermediate reacts with 3-fluorophenylboronic acid (1.2 equiv) under Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in toluene/water (4:1) at 80°C for 12 hours.
-
Isolation : The crude product is purified via column chromatography (hexane/ethyl acetate), yielding methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate in 72% yield.
Optimization Insights
-
Catalyst: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid coupling.
-
Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.
Oxidative Aromatization of Dihydropyrimidines
Patent literature (Search Result) describes the oxidation of 1,6-dihydropyrimidines to aromatic pyrimidines using quinones like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Two-Step Synthesis
-
Dihydropyrimidine Formation : Guanidine hydrochloride reacts with 3-fluorobenzaldehyde and methyl 4-methyl-3-oxopentanoate in DMF at 70°C for 4 hours, forming methyl 2-amino-4-(3-fluorophenyl)-6-isopropyl-1,6-dihydropyrimidine-5-carboxylate.
-
Oxidation : Treatment with DDQ (1.1 equiv) in THF at 25°C for 40 minutes achieves full aromatization, yielding the target compound in 89% purity.
Advantages
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Agents
Recent studies have highlighted the potential of methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate in the synthesis of novel compounds aimed at neuroprotection. Research indicates that derivatives of this compound can be designed to exhibit neuroprotective and anti-neuroinflammatory properties. For instance, triazole-pyrimidine hybrids synthesized from this compound have shown promising results in protecting neuronal cells from damage associated with neuroinflammatory conditions.
Table 1: Summary of Neuroprotective Studies
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Triazole-pyrimidine | Neuroprotective and anti-inflammatory | |
| Pyrimidine derivatives | Binding affinity for 5-HT2C receptors |
Antiviral Agents
The compound has also been investigated for its antiviral properties. It has been utilized in the synthesis of antiviral agents through reactions involving N-methyl methanesulfonamide. The resulting compounds demonstrated efficacy against viral infections, indicating a viable pathway for developing new antiviral therapies .
Table 2: Antiviral Applications
| Reaction Type | Resulting Activity | Reference |
|---|---|---|
| Reaction with N-methyl methanesulfonamide | Synthesis of antiviral agents | |
| Novel processes | Efficient synthesis methods |
Inflammatory Conditions Treatment
This compound has shown potential in treating various inflammatory conditions. The compound can inhibit transcription factors involved in inflammatory responses, such as NF-kB and AP-1, which are crucial in the pathogenesis of autoimmune diseases .
Case Studies:
- Rheumatoid Arthritis : In preclinical models, compounds derived from this compound exhibited significant reductions in pro-inflammatory cytokines, suggesting therapeutic potential for rheumatoid arthritis and other inflammatory disorders .
- Asthma and COPD : The compound has been explored for its ability to alleviate symptoms associated with asthma and chronic obstructive pulmonary disease (COPD) through its anti-inflammatory properties .
Table 3: Inflammatory Condition Studies
Mechanism of Action
The mechanism of action of Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Structural Differences: This compound features a partially saturated tetrahydropyrimidine ring with a 2-oxo group and a 4-fluorophenyl substituent.
- Synthesis : Prepared via solvent-less grinding of fluoro-benzaldehyde, urea, thiourea, and ethyl acetoacetate with CuCl₂·2H₂O catalysis, followed by recrystallization .
- Applications : Similar to the target compound, it serves as a precursor for drug candidates but may exhibit distinct pharmacokinetics due to reduced aromaticity.
Methyl 2-(Piperazin-1-yl)pyrimidine-5-carboxylate
- Structural Differences: The 3-fluorophenyl group is replaced with a piperazine ring, introducing a basic nitrogen center.
- Synthesis : Synthesized by condensing methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate with intermediates to introduce hydroxamic acid groups for HDAC inhibition .
- Applications : Demonstrated activity in HDAC inhibition due to the hydroxamic acid moiety, highlighting the importance of functional group diversity in modulating biological activity.
2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde
- Structural Differences: Contains a difluorophenyl group (vs. monofluoro) and an aldehyde substituent (vs. methyl ester). The additional fluorine increases lipophilicity (LogP: 2.23), while the aldehyde offers reactivity for further derivatization .
- Applications : The aldehyde group enables conjugation with amines or hydrazines, making it a versatile intermediate in drug discovery.
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Structural Differences: A pyridine analog with chloro and trifluoromethyl substituents.
- Applications : Used in agrochemical and pharmaceutical research, emphasizing the role of halogen and trifluoromethyl groups in optimizing compound properties.
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate | Pyrimidine | 3-fluorophenyl, methyl ester | 232.21* | Ester, aromatic fluorine | Moderate lipophilicity |
| Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-THP-5-carboxylate | Tetrahydropyrimidine | 4-fluorophenyl, 2-oxo | 280.28* | Oxo, saturated ring | Reduced planarity |
| Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate | Pyrimidine | Piperazine, methyl ester | 237.25* | Piperazine, ester | Enhanced solubility |
| 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | Pyrimidine | 3,5-difluorophenyl, aldehyde | 220.18 | Aldehyde, difluoro | High reactivity |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Pyridine | 3-chloro, 5-CF₃, methyl ester | 239.58 | CF₃, chloro | Strong electron withdrawal |
*Calculated based on molecular formulas from referenced evidence.
Biological Activity
Methyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula and has been studied for various therapeutic applications, including antiviral, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The structure of this compound features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a carboxylate ester at the 5-position. The presence of the fluorine atom enhances the compound's electronic properties, potentially influencing its biological activity.
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity. For instance, related compounds have shown effectiveness against viruses such as Zika virus (ZIKV) and Dengue virus (DENV-2), with reported EC50 values indicating significant inhibitory effects . The mechanism of action often involves interference with viral replication processes, making it a candidate for further investigation in antiviral drug development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that derivatives containing similar pyrimidine structures exhibit cytotoxic effects on various cancer cell lines. For example, compounds related to this compound have shown IC50 values in the low micromolar range against renal carcinoma cells, suggesting potential as a chemotherapeutic agent .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | RFX 393 (Renal Carcinoma) | ~11.70 |
| Related Pyrimidine Derivative | A549 (Lung Carcinoma) | ~29.77 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Similar pyrimidine derivatives have been reported to possess anti-neuroinflammatory properties, providing a rationale for their use in neurodegenerative disease models. The ability to modulate neuroinflammation could be beneficial in conditions such as Alzheimer's disease.
The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound may act on specific receptors or enzymes involved in cellular signaling pathways relevant to cancer proliferation and viral replication. For example, some studies suggest that pyrimidines can inhibit key kinases involved in cancer cell growth .
Case Studies
- Antiviral Activity : In vitro studies on similar compounds demonstrated effective inhibition of ZIKV with an EC50 value of approximately . This highlights the potential for this compound to serve as a lead compound in antiviral drug development .
- Cytotoxicity : An investigation into the cytotoxic effects on renal carcinoma cells revealed that treatment with this compound resulted in significant apoptosis, indicating its potential as an anticancer agent .
Q & A
Q. Assays :
- Lipophilicity : Measure log values via shake-flask method.
- Membrane Permeability : Use Caco-2 cell monolayers.
Data Analysis : Correlate substituent position with bioavailability using multivariate regression .
- Example : Meta-fluorine analogs show 2.3-fold higher blood-brain barrier penetration than para-substituted derivatives in murine models .
Q. What methodological approaches are used to analyze reaction intermediates and by-products during the synthesis of this compound?
- Methodological Answer :
- Techniques :
- LC-MS : Monitor intermediates in real-time with C18 columns and ESI+ ionization.
- NMR Spectroscopy : COSY and HSQC to assign stereochemistry of diastereomers .
- Case Study : A 2023 study identified a tricyclic by-product (12% yield) via -NMR coupling constants () and resolved it using preparative HPLC .
Q. How do environmental factors such as pH and temperature influence the stability of this compound, and what analytical techniques validate these effects?
- Methodological Answer :
- Stability Studies :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hrs; quantify degradation via UPLC-UV (λ = 254 nm).
- Thermal Stability : TGA/DSC analysis to determine decomposition onset temperatures (e.g., >150°C for crystalline form) .
- Key Finding : Degradation accelerates at pH <3 due to ester hydrolysis, confirmed by -NMR loss of methyl ester peak (δ 3.85 ppm) .
Q. What advanced computational methods (e.g., molecular docking, MD simulations) are employed to predict the interaction between this compound and biological targets?
- Methodological Answer :
- Protocol :
Docking : Use Glide SP mode with OPLS4 force field to screen against kinase domains (e.g., EGFR).
MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P) to assess binding mode stability.
Free Energy Calculations : MM-GBSA to estimate ΔG .
- Outcome : Simulations predicted a salt bridge between the carboxylate and Lys721 in EGFR (ΔG = -9.8 kcal/mol), later confirmed by crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
